1-(2-Furyl)-1,3-butanedione
Overview
Description
1-(2-Furyl)-1,3-butanedione, also referred to as furoyltrifluoroacetone (FTFA) in its trifluorinated form, is a compound that has been studied for its interesting conformational and structural properties. The compound is characterized by the presence of a furyl group attached to a butanedione moiety, which can exhibit different conformations due to the potential for intramolecular hydrogen bonding.
Synthesis Analysis
Although the provided papers do not detail the synthesis of 1-(2-Furyl)-1,3-butanedione directly, the three-component condensation process described in the second paper suggests a method for synthesizing related compounds. In this process, 5-(2-furyl)-1,3-cyclohexanedione is condensed with 2-naphthylamine and aromatic or heteroaromatic aldehydes to form complex products with two asymmetric carbon atoms . This indicates that similar multi-component condensation reactions could potentially be applied to synthesize 1-(2-Furyl)-1,3-butanedione and its derivatives.
Molecular Structure Analysis
The molecular structure of FTFA has been thoroughly investigated using ab initio methods and density functional theory. The most stable conformers are those that are stabilized by hydrogen bridges, specifically the A1 and B1 conformers. These conformers have an energy difference of about 1.4–3.0 kJ/mol, which is supported by vibrational spectroscopic results .
Chemical Reactions Analysis
The studies do not provide explicit information on the chemical reactions involving 1-(2-Furyl)-1,3-butanedione. However, the second paper's focus on the three-component condensation reaction involving a related compound, 5-(2-furyl)-1,3-cyclohexanedione, suggests that 1-(2-Furyl)-1,3-butanedione could also participate in similar reactions to form diastereoisomeric products .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Metal Complexes and Spectral Studies
1-(2-Furyl)-1,3-butanedione has been extensively studied for its ability to form complexes with trivalent metals. Research has revealed the spectral properties of these metal complexes, indicating significant interactions between the metal and the diketonate ligand. These studies provide insights into the electronic and infrared spectral characteristics of these complexes, which are important for various applications in inorganic chemistry (Patel & Adimado, 1981).
2. Aroma Compounds in Food Chemistry
In the field of food chemistry, 1-(2-Furyl)-1,3-butanedione has been identified as a contributor to meat-like aromas. It forms specific compounds when reacted with hydrogen sulfide and furanthiols, leading to the generation of distinctive meaty flavors. This application is significant in the development of flavorings and understanding the chemical basis of food aromas (Mottram, Madruga, & Whitfield, 1995).
Safety And Hazards
- Irritant : The compound can irritate skin, eyes, and respiratory passages.
- Flammable : It is flammable; handle with care.
- Toxicity : While not highly toxic, avoid ingestion or inhalation.
Future Directions
Research on 1-(2-Furyl)-1,3-butanedione continues to explore its applications beyond flavor development. Investigating its potential as a precursor for bioactive compounds or as a building block for organic synthesis could be promising.
properties
IUPAC Name |
1-(furan-2-yl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKJDYMMUIUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067150 | |
Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-1,3-butanedione | |
CAS RN |
25790-35-6 | |
Record name | 1-(2-Furanyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25790-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025790356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-furyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Furanyl)-1,3-butanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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